molecular formula C12H17ClN2O B8267857 1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine

Cat. No.: B8267857
M. Wt: 240.73 g/mol
InChI Key: QMMWVOUNOBSQSB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-3-methoxybenzyl group

Preparation Methods

The synthesis of 1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and benzyl alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)pyrrolidin-3-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3-Methoxybenzyl)pyrrolidin-3-amine: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    1-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-16-11-4-2-3-9(12(11)13)7-15-6-5-10(14)8-15/h2-4,10H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMWVOUNOBSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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